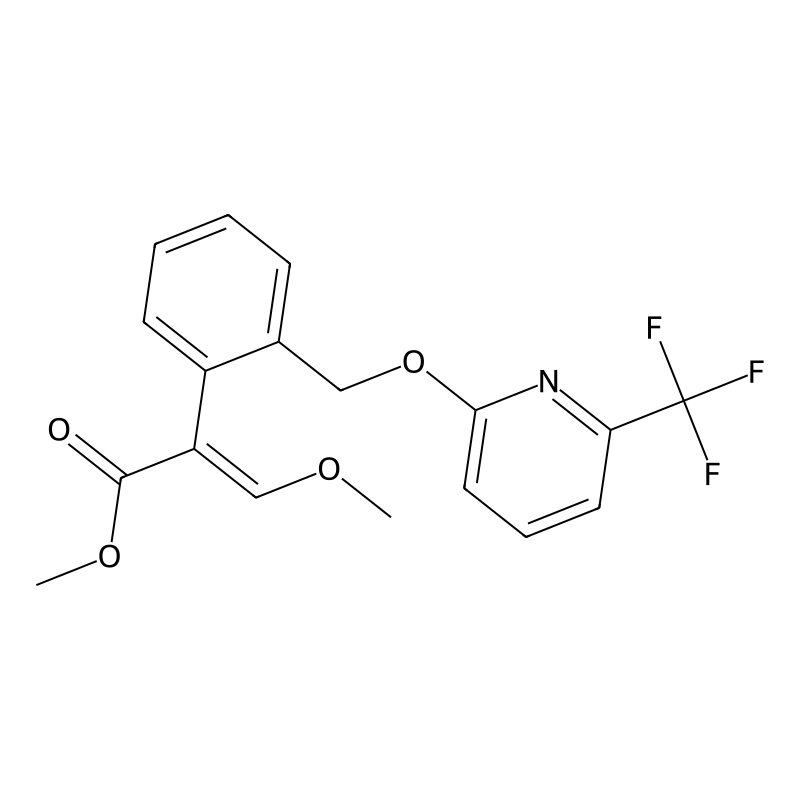

Picoxystrobin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mode of Action

Picoxystrobin belongs to the strobilurin class of fungicides. Its primary mode of action involves inhibiting fungal respiration by blocking electron transfer at the Qo site of the cytochrome b complex in the mitochondria []. This complex plays a crucial role in the fungal energy production process, and its disruption hinders fungal growth and development [].

Target Fungal Pathogens

Research has shown that picoxystrobin demonstrates broad-spectrum activity against various fungal pathogens affecting a wide range of crops. Studies have documented its effectiveness against fungal diseases like:

- Brown rust, tan spot, powdery mildew, and net blotch in cereals [].

- Vine tea leaf blight caused by Neopestalotiopsis clavispora [].

- Tea anthracnose [].

These studies highlight the potential of picoxystrobin for managing diverse fungal diseases in agricultural settings.

Evaluation and Development of New Formulations

Scientific research is continuously exploring ways to improve the efficacy and delivery of picoxystrobin. This includes:

- Developing new formulations with enhanced properties like improved solubility, rainfastness, and uptake by plants [].

- Investigating the potential for combining picoxystrobin with other fungicides to broaden the spectrum of activity and delay the development of fungicide resistance in fungal populations [].

These research efforts aim to optimize the use of picoxystrobin for effective and sustainable disease management.

Environmental Impact and Risk Assessment

Research also focuses on evaluating the environmental impact and potential risks associated with picoxystrobin use. This includes studies on:

Picoxystrobin is a synthetic fungicide belonging to the strobilurin class of chemicals. It is primarily used for the control of various fungal diseases in crops. The compound exhibits both preventative and curative properties, functioning through systemic and translaminar action, which allows it to move within the plant tissues and provide protection against pathogens from within . The chemical formula for picoxystrobin is , and its structure features a trifluoromethyl group, which enhances its biological activity and stability in various environmental conditions .

Picoxystrobin acts by inhibiting mitochondrial respiration in fungi. It binds to the Qo site of the cytochrome bc1 complex, which disrupts the electron transport chain and energy production within the fungal cells []. This specific mode of action makes it effective against a broad range of fungal diseases in plants.

Picoxystrobin undergoes several chemical transformations, particularly in biological systems. Key reactions include:

- Ester Hydrolysis: This reaction involves the breakdown of picoxystrobin into its metabolites, which can further undergo oxidation and conjugation.

- Oxidation: The trifluoromethyl group can be oxidized, leading to various metabolites that may exhibit different biological activities.

- Glucuronide Conjugation: This process aids in detoxifying the compound for excretion in organisms .

Picoxystrobin acts by inhibiting mitochondrial respiration in fungi, specifically targeting the Qo site of cytochrome b in complex III of the electron transport chain. This mechanism disrupts ATP production, leading to fungal cell death. Studies have shown that picoxystrobin is effective against a wide range of pathogens, including those affecting cereals and other crops . Additionally, research indicates that picoxystrobin can induce oxidative stress in non-target organisms, such as zebrafish, highlighting potential ecological impacts .

The synthesis of picoxystrobin involves multiple steps:

- Formation of Intermediate Compounds: Starting with 3-isochromanone dissolved in methyl alcohol and an inert solvent, a halogenated methyl phenyl acetate is produced.

- Conversion to Sodium Salt: 6-trifluoromethyl-2-pyridone is converted into its sodium salt and reacted with quaternary ammonium salts.

- Aldolization: The resulting compound undergoes aldolization with a formamide compound.

- Final Methylation: The final step involves treating the product with alkali and methylating reagents to yield picoxystrobin .

Picoxystrobin is widely utilized in agriculture as a fungicide for crops such as wheat, barley, and grapes. Its effectiveness against various fungal pathogens makes it a valuable tool for farmers aiming to protect their yields from diseases like powdery mildew and leaf blight. It is typically formulated as a suspension concentrate for ease of application .

Research has focused on the interactions of picoxystrobin with both target and non-target organisms. Studies indicate that picoxystrobin can lead to significant oxidative stress in aquatic species such as zebrafish, affecting their development and survival rates . Additionally, interactions with other pesticides have been investigated; for instance, combined effects with thiamethoxam have shown potential risks to honeybee populations .

Picoxystrobin shares structural similarities with other strobilurin fungicides but exhibits unique characteristics that differentiate it from them. Below are some similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Azoxystrobin | Contains a methoxy group | More widely used globally; broader spectrum |

| Trifloxystrobin | Features a nitrogen-containing heterocycle | Enhanced activity against specific fungal strains |

| Enoxastrobin | Contains chlorine substituents | Different mode of action compared to picoxystrobin |

| Fluoxastrobin | Contains multiple ether linkages | Higher solubility in water |

Picoxystrobin's unique trifluoromethyl group contributes to its stability and efficacy against resistant fungal strains, making it an important choice in integrated pest management strategies .

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (83.19%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Fungicides

Environmental transformation -> Pesticides (parent, predecessor)

Pharmaceuticals